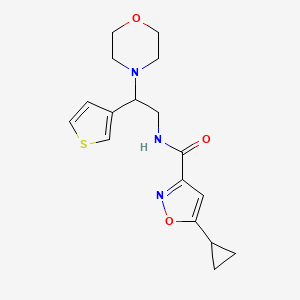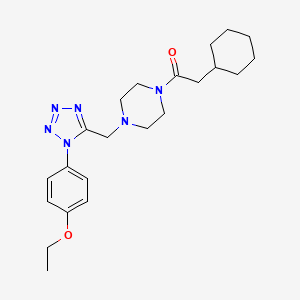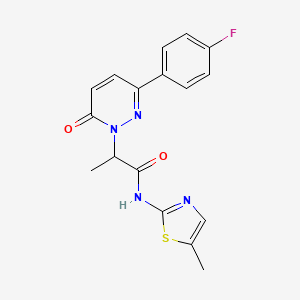![molecular formula C25H22N4O B2700692 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide CAS No. 327061-48-3](/img/structure/B2700692.png)
2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide” is a derivative of 6H-indolo[2,3-b]quinoxaline . This class of compounds is known for their biological activity and are actively studied as antibacterial and antiviral agents . They are analogues of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica capable of non-covalent binding to a DNA molecule .
Synthesis Analysis
The synthesis of 6H-indolo[2,3-b]quinoxalines involves the condensation of isatin and 5-nitroisatin with o-phenylenediamine . The alkylation of the title compounds with dimethyl sulfate gives the corresponding quaternary salts which are converted to perchlorates and oxidized with potassium hexacyanoferrate (III) to previously unknown 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one and its 9-nitro derivative .Chemical Reactions Analysis
The chemical reactions involving 6H-indolo[2,3-b]quinoxalines include their alkylation with dimethyl sulfate to give the corresponding quaternary salts . These salts are then converted to perchlorates and oxidized with potassium hexacyanoferrate (III) to previously unknown 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one and its 9-nitro derivative .Applications De Recherche Scientifique
Antiviral Agent
This compound is actively studied as an antiviral agent . For example, 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline (B220) showed high activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus . Various 6-substituted 6H-indolo[2,3-b]quinoxalines exhibit antiviral activity against vaccinia virus and Indian vesiculovirus .
Antibacterial Agent
Compounds of the 6H-indolo[2,3-b]quinoxaline series are also studied as antibacterial agents . The search for new biologically active compounds remains an important task as pathogenic microorganisms, causative agents of dangerous diseases of humans and animals, eventually acquire resistance to known medicines .
Interferon-Inducing Activity
Some 6-substituted 6H-indolo[2,3-b]quinoxalines have been described to have high interferon-inducing activity with low toxicity . This property can be beneficial in the treatment of various diseases.
Cytotoxic Agent
6H-Indolo[2,3-b]quinoxaline is an analogue of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica capable of non-covalent binding to a DNA molecule . However, replacement of methyl groups at positions 5 and 11 by the nitrogen atoms leads to a decrease or complete disappearance of the cytotoxic effect in relation to all types of cancer, except for Burkitt lymphoma, which is viral .
Synthesis of New Derivatives
A series of new 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones was synthesized by the reaction of various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system . This opens up possibilities for the creation of new compounds with potentially different or enhanced properties.
Antimicrobial Studies
New imine derivatives of this compound were synthesized and screened for their in vitro antimicrobial activity against five bacterial and one fungal pathogens . The results showed good zones of inhibition against some microorganisms .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-indolo[3,2-b]quinoxalin-6-yl-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c1-17(2)29(18-10-4-3-5-11-18)23(30)16-28-22-15-9-6-12-19(22)24-25(28)27-21-14-8-7-13-20(21)26-24/h3-15,17H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPISHKBYJUHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2700609.png)
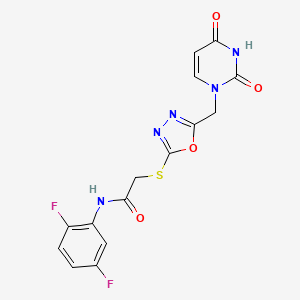
![2-[[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2700611.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2700612.png)
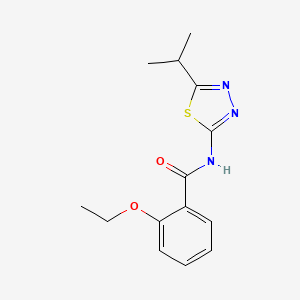
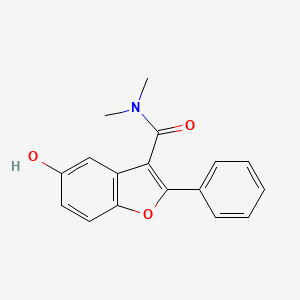

![2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2700623.png)
![methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B2700625.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2700626.png)
